Lup-20(29)-en-3-one

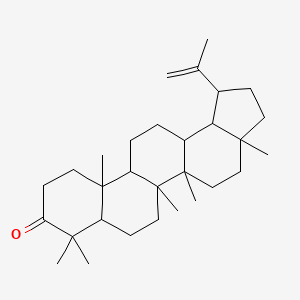

Description

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHNQFQFHLCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936586 |

Source

|

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-70-5 |

Source

|

| Record name | LUPENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Lup-20(29)-en-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes the current understanding of its mechanism of action, with a primary focus on its anti-inflammatory and anticancer properties. Drawing upon evidence from studies on closely related derivatives and the broader class of lupane triterpenes, this document elucidates the molecular pathways modulated by this compound. The core mechanism appears to revolve around the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis in cancer cells. This guide provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.

Introduction

Lupane-type triterpenes, a class of natural products found in various medicinal plants, are recognized for their diverse pharmacological activities.[1] this compound, a prominent member of this class, has demonstrated significant potential as both an anti-inflammatory and an anticancer agent.[2] While direct and extensive studies on this compound are emerging, a robust body of evidence from its derivatives and parent compounds, such as lupeol, provides a strong foundation for understanding its molecular mechanisms.[3][4] This guide will delve into the intricate signaling pathways and molecular targets influenced by this compound.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are primarily attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

Evidence from a closely related derivative, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), demonstrates a clear mechanism of NF-κB inhibition.[4][5] It is highly probable that this compound exerts its anti-inflammatory effects through a similar cascade of events:

-

Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the release and activation of NF-κB.[4][5]

-

Suppression of Pro-inflammatory Mediators: By blocking NF-κB activation, this compound effectively downregulates the expression of NF-κB target genes. This leads to a significant reduction in the production of key pro-inflammatory mediators, including:

The following diagram illustrates the proposed mechanism of NF-κB inhibition by this compound.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Anticancer Mechanism of Action

The anticancer activity of this compound and its analogs is multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.[1][6]

Induction of Apoptosis

A key derivative, Lup-28-al-20(29)-en-3-one, has been shown to induce apoptosis in human leukemia cells.[6] This programmed cell death is a critical mechanism for eliminating cancerous cells. The general mechanism for apoptosis induction by lupane triterpenes involves:

-

Mitochondrial Pathway: This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

-

Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6]

The following diagram outlines a generalized workflow for assessing apoptosis induction.

References

- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. excli.de [excli.de]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Lup-20(29)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrences of the pentacyclic triterpenoid, Lup-20(29)-en-3-one, a compound of significant interest in medicinal chemistry and drug development. This document details its natural sources, quantitative data, and comprehensive experimental protocols for its isolation and semi-synthesis from its more abundant natural precursor, lupeol.

Natural Sources and Quantitative Data

This compound, also known as lupenone, has been identified in a variety of plant species. However, its direct isolation from natural sources is often in lower yields compared to its corresponding 3β-hydroxy precursor, lupeol (Lup-20(29)-en-3β-ol). Lupeol is a widely distributed triterpenoid found in numerous medicinal and edible plants, making it a readily available starting material for the semi-synthesis of this compound.

Below is a summary of natural sources for both this compound and its precursor, lupeol, with available quantitative data.

| Compound | Natural Source | Plant Part | Quantitative Data |

| This compound | Sorbus cortex | Cortex | 0.050-0.056% |

| Roscoea purpurea | Roots | Present (used as a marker) | |

| Diospyros melanoxylon | Stem Bark | Present (isolated) | |

| Pongamia pinnata var. pinnata | Not specified | Reported present | |

| Daphne aurantiaca | Not specified | Reported present | |

| Lupeol | Sorbus cortex | Cortex | 0.772-0.834%[1] |

| Tamarindus indica | Bark | 23.61% of n-hexane extract[2] | |

| Tamarindus indica | Leaves | 22.78% of n-hexane extract[2] | |

| Crataeva nurvala | Stem Bark | 0.13% w/w[2] | |

| Derris scandens | Not specified | 40.72 ± 0.40 mg / 100g of crude drug[2] | |

| Albizia procera | Not specified | 21.44 ± 0.89 mg / 100g of crude drug[2] | |

| Diospyros rhodocalyx | Not specified | 35.21 ± 1.12 mg / 100g of crude drug[2] | |

| Coccoloba uvifera | Leaves | 0.77 mg per gram of dried fraction (77% of the fraction)[3] | |

| Conocarpus erectus | Leaves | 0.65% of hexane fraction[4] |

Experimental Protocols

Given the higher abundance of lupeol in many natural sources, a common and efficient strategy to obtain this compound is through the isolation of lupeol followed by its chemical oxidation.

Protocol 1: Extraction and Isolation of Lupeol from Plant Material

This protocol is a general guideline for the extraction and isolation of lupeol, which can be adapted based on the specific plant material.

1. Plant Material Preparation:

-

Collect and air-dry the desired plant part (e.g., leaves, bark) at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as n-hexane or chloroform.[5] For instance, for Coccoloba uvifera leaves, sonication in n-hexane has been used effectively.[3]

-

For maceration, soak the powdered material in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Prepare a silica gel (60-120 or 100-200 mesh) column packed in n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate 95:5, 90:10, etc.).[3][6]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).[4]

-

Pool the fractions containing lupeol based on the TLC profile.

-

Recrystallize the pooled fractions from a suitable solvent (e.g., methanol) to obtain pure lupeol.

Protocol 2: Oxidation of Lupeol to this compound (Lupenone)

This protocol describes the oxidation of the C-3 hydroxyl group of lupeol to a ketone using Pyridinium chlorochromate (PCC).

1. Reaction Setup:

-

Dissolve lupeol (e.g., 75 mg, 0.176 mmol) in dichloromethane (DCM, e.g., 5 mL) in a round-bottom flask.[5]

2. Oxidation:

-

Add Pyridinium chlorochromate (PCC) (e.g., 1 g, 4.64 mmol) to the solution.[5]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[5] Monitor the reaction progress by TLC until the starting material (lupeol) is no longer visible.

3. Work-up:

-

Upon completion, add isopropanol (e.g., 10 mL) slowly to quench the excess PCC.[5]

-

Continue stirring until the reaction is complete.

-

Dilute the mixture with a solvent like ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filtrate with 1M HCl followed by a brine solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

4. Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5][7][8]

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Routes to obtain this compound.

References

- 1. Isolation and gas chromatographic analysis of lupenone and lupeol from sorbus cortex (Journal Article) | ETDEWEB [osti.gov]

- 2. benchchem.com [benchchem.com]

- 3. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. unn.edu.ng [unn.edu.ng]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. akjournals.com [akjournals.com]

The Biosynthesis of Lupenone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of lupenone, a pentacyclic triterpenoid with significant pharmacological interest. The pathway is detailed from its foundational precursors to the final oxidative step, incorporating key enzymes, intermediates, and regulatory considerations. This document synthesizes current knowledge to support research and development efforts in phytochemistry and drug discovery.

Introduction

Lupenone is a lupane-type triterpenoid found in numerous plant species. It is structurally derived from its immediate precursor, lupeol, through the oxidation of the hydroxyl group at the C-3 position to a ketone. Triterpenoids, including lupenone and lupeol, are synthesized via the isoprenoid pathway and play crucial roles in plant defense and development. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties, make their biosynthetic pathways a subject of intense study for metabolic engineering and pharmaceutical production.

The Lupenone Biosynthesis Pathway

The formation of lupenone is a multi-step enzymatic process that begins with basic carbon building blocks and proceeds through the well-established mevalonic acid (MVA) pathway to produce the universal triterpenoid precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the characteristic pentacyclic structure of lupeol, which is subsequently oxidized to yield lupenone.

The Mevalonic Acid (MVA) Pathway: From Acetyl-CoA to Squalene

The initial stages of lupenone biosynthesis are shared with all isoprenoids and occur via the MVA pathway.[1]

-

Formation of HMG-CoA: The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by Acetoacetyl-CoA Thiolase (AACT) . A subsequent condensation with a third acetyl-CoA molecule by HMG-CoA Synthase (HMGS) yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1]

-

Formation of IPP and DMAPP: HMG-CoA is reduced to mevalonate by HMG-CoA Reductase (HMGR) , a key rate-limiting enzyme in the pathway. Mevalonate is then phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block. IPP is isomerized to its allylic isomer, dimethylallyl diphosphate (DMAPP).

-

Chain Elongation: IPP and DMAPP are condensed by Farnesyl Pyrophosphate Synthase (FPS) to form the 15-carbon farnesyl pyrophosphate (FPP).[1]

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by Squalene Synthase (SQS) to form the 30-carbon linear triterpene precursor, squalene.[1]

Formation of the Pentacyclic Core: Squalene to Lupeol

-

Epoxidation: Squalene is first oxidized to (3S)-2,3-oxidosqualene by Squalene Epoxidase (SQE) . This step is critical as it introduces the epoxide ring necessary for the subsequent cyclization cascade.[1]

-

Cyclization: The final and most complex step in forming the lupeol backbone is the cyclization of 2,3-oxidosqualene. This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, Lupeol Synthase (LUS) protonates the epoxide, initiating a cascade of ring closures and rearrangements to form the distinctive five-ring (four six-membered, one five-membered) structure of lupeol.[1][2][3]

The Final Oxidative Step: Lupeol to Lupenone

The conversion of lupeol to lupenone involves the oxidation of the C-3 hydroxyl group to a ketone. While this step is crucial for the formation of lupenone, the specific enzyme responsible for this reaction in plants has not been definitively isolated and characterized. However, based on analogous reactions in plant secondary metabolism, this oxidation is widely believed to be catalyzed by a Cytochrome P450-dependent monooxygenase (CYP) or a short-chain dehydrogenase/reductase (SDR).[4][5][6] CYPs are a large family of enzymes known to catalyze a wide range of oxidative reactions in triterpenoid biosynthesis, making them the most likely candidates for this transformation.[7][8]

Quantitative Data

While detailed enzyme kinetic data (Km, Vmax) for the entire lupenone biosynthetic pathway are not extensively reported in the literature, the quantification of the end-products in various plant sources provides valuable insight into the pathway's efficiency and regulation in different species.

| Compound | Plant Species | Plant Part | Concentration | Reference |

| Lupeol | Ulmus sp. (Elm) | Bark | 800 µg/g | [1] |

| Aloe sp. | Leaf (dry) | 280 µg/g | [1] | |

| Pyrus sp. (Japanese Pear) | Twig Bark | 175 µg/g | [1] | |

| Panax ginseng (Ginseng) | Oil | 15.2 mg/100g | [1] | |

| Mangifera indica (Mango) | Pulp | 1.80 µg/g | [1] | |

| Lupenone | Musa sp. (Rhizoma Musae) | Rhizome | 4.50 - 250.62 mg/100g (varies) | [9][10] |

Experimental Protocols

The study of the lupenone biosynthesis pathway involves several key experimental procedures, from the extraction and analysis of metabolites to the characterization of the enzymes involved.

Protocol 1: Extraction and Quantification of Lupenone and Lupeol by GC-MS

This protocol provides a general workflow for the extraction, derivatization, and quantification of lupenone and lupeol from dried plant material.

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, bark, rhizomes) at 40-50°C until constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Weigh approximately 2-4 grams of the powdered plant material into a flask.

-

Add 20 mL of a suitable solvent such as acetone or methanol.[11]

-

Perform extraction using either sonication for 30 minutes or reflux for 1-2 hours.[11]

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Derivatization (for GC-MS):

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine or dichloromethane).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the extract. This step converts the hydroxyl group of lupeol into a more volatile trimethylsilyl (TMS) ether, which is necessary for gas chromatography.

-

Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or DB-17HT.[12][13]

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Source Temperature: 230°C.

-

-

-

Quantification:

-

Identify lupenone and lupeol-TMS ether peaks based on their retention times and mass spectra by comparison with authentic standards.

-

Prepare a calibration curve using standard solutions of lupenone and lupeol at known concentrations.

-

Quantify the amount of each compound in the sample by integrating the peak area and comparing it to the calibration curve. An internal standard (e.g., cholesterol) can be used for improved accuracy.[11]

-

Protocol 2: Cloning and Functional Characterization of Lupeol Synthase (LUS)

This protocol describes the workflow for identifying and confirming the function of a candidate LUS gene.

-

Gene Identification:

-

Identify candidate LUS genes from plant transcriptome or genome data using BLAST searches with known LUS sequences from other species (e.g., Arabidopsis thaliana LUP1).[14]

-

-

Cloning:

-

Design primers to amplify the full open reading frame (ORF) of the candidate gene from cDNA synthesized from plant tissue RNA (e.g., from young leaves or roots).

-

Use PCR to amplify the ORF.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Heterologous Expression in Yeast:

-

Transform the expression vector into a suitable yeast strain. An erg7 mutant strain, which is deficient in lanosterol synthase and accumulates 2,3-oxidosqualene, is often used.[14]

-

Grow the transformed yeast culture in an appropriate selection medium.

-

Induce gene expression by adding galactose to the medium.

-

-

Metabolite Extraction from Yeast:

-

After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis (saponification) of the yeast pellet using methanolic KOH to break open the cells and hydrolyze lipids.

-

Extract the non-saponifiable lipids (containing the triterpenoids) with an organic solvent like n-hexane.

-

Evaporate the hexane and redissolve the residue for analysis.

-

-

Product Analysis:

-

Analyze the extract using GC-MS as described in Protocol 4.1.

-

The production of lupeol in the yeast strain expressing the candidate gene, which is absent in the control strain (transformed with an empty vector), confirms that the cloned gene encodes a functional lupeol synthase.[14]

-

Conclusion

The biosynthesis of lupenone is a complex, multi-enzyme process rooted in the fundamental MVA pathway. While the steps leading to its precursor, lupeol, are well-characterized, the final oxidative conversion to lupenone represents an area requiring further research to definitively identify the responsible enzymes in various plant species. Understanding this complete pathway, from the regulation of key enzymes like HMGR to the function of the terminal oxidase, is essential for leveraging metabolic engineering to enhance the production of this pharmacologically valuable compound. The protocols and data presented in this guide offer a framework for researchers to further investigate this pathway and its products.

References

- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lupeol synthase - Wikipedia [en.wikipedia.org]

- 3. Plant triterpenoid scaffolding: A tale of two cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lup-20(29)-en-3-one: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class. This document details its known characteristics, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities through relevant signaling pathways.

Physicochemical Properties

This compound, also known as lupenone, is a naturally occurring compound found in various plant species, including Pongamia pinnata and Daphne aurantiaca.[1] Its structure features a five-ring system characteristic of lupane-type triterpenes, with a ketone group at the C-3 position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| CAS Number | 1617-70-5 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from related compounds |

| Melting Point | Not explicitly reported for this compound. The related compound, lup-20(29)-en-30,31-(E,E)-phenylazine, has a melting point of 126–128 °C.[3] | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate (predicted). | Inferred from related compounds |

| Kovats Retention Index | 3384.2 (semi-standard non-polar) | [1] |

Experimental Protocols

Synthesis of this compound from Lupeol

A plausible and efficient method for the synthesis of this compound is the oxidation of the readily available natural product, lupeol. The following protocol is based on established chemical transformations of the lupane skeleton.

Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve lupeol (1.0 g, 2.34 mmol) in acetone (50 mL).

-

Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until a persistent orange color is observed.

-

Quenching: Quench the reaction by the addition of isopropanol until the solution turns green.

-

Extraction: Add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the carbonyl carbon (C-3) around δ 218 ppm, and the double bond carbons (C-20 and C-29) at approximately δ 150.9 ppm and δ 109.5 ppm, respectively.[4]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 424.[5][6]

Biological Activity and Signaling Pathways

Lupane-type triterpenes, including derivatives of this compound, have demonstrated a range of biological activities, such as anti-inflammatory and cytotoxic effects.[7][8]

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A related lupane triterpene, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] This pathway is a key regulator of the inflammatory response. It is plausible that this compound may exhibit similar mechanisms of action.

Proposed Anti-inflammatory Signaling Pathway of a Lupane Triterpene

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Studies on related compounds, such as Lup-28-al-20(29)-en-3-one, have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, by inducing apoptosis.[7][8] This suggests that this compound may also possess anticancer properties worthy of investigation.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and the IC₅₀ value.

This technical guide provides foundational information for researchers interested in the further study and application of this compound. The provided protocols and pathway diagrams serve as a starting point for experimental design and hypothesis generation in the fields of medicinal chemistry and drug discovery.

References

- 1. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lup-20(29)-en-3-one: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure and stereochemistry of Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class. This document delves into its structural features, stereochemical configuration, relevant quantitative data, and representative experimental protocols for its synthesis and isolation.

Molecular Structure

This compound, also known as lupenone, is a naturally occurring triterpenoid found in various plant species.[1][2] Its structure is characterized by a pentacyclic lupane skeleton, which consists of four six-membered rings (A, B, C, and D) and one five-membered ring (E). The key functional groups of this compound are a ketone at the C-3 position and an isopropenyl group attached to the E ring at C-19, with a double bond between C-20 and C-29.

The molecular formula for this compound is C30H48O, and its molecular weight is approximately 424.7 g/mol .[1][3]

IUPAC Name: (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-Hexamethyl-1-(prop-1-en-2-yl)octadecahydro-1H-cyclopenta[a]chrysen-9(5bH)-one[3]

CAS Registry Number: 1617-70-5[3]

Stereochemistry of the Lupane Core

The lupane skeleton possesses multiple chiral centers, leading to a complex three-dimensional structure. The relative stereochemistry of these centers is crucial for the molecule's biological activity. The stereochemistry of the lupane core is generally conserved across related compounds and is determined through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on analogous molecules.[4]

Key stereochemical features of the lupane core in this compound include:

-

Ring Fusions: The rings of the pentacyclic system have specific cis or trans fusions. For instance, the D and E rings are trans-fused, a characteristic feature of the lupane skeleton.[4]

-

Methyl Group Orientations: The methyl groups attached to the core have defined stereochemistry. Based on biosynthetic principles and spectroscopic data from related lupane triterpenoids, the methyl groups at C-26 and C-27 are typically assigned β and α orientations, respectively.[5]

-

Isopropenyl Group Orientation: In many naturally occurring lupane triterpenoids, the isopropenyl group at C-19 is in the α-orientation.[4]

The specific stereochemistry at each chiral center of the lupane core is essential for its overall conformation and interaction with biological targets.

Quantitative Data

The following tables summarize key quantitative data for this compound and its parent alcohol, lupeol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H48O | [1][3] |

| Molecular Weight | 424.7 g/mol | [1][3] |

| CAS Number | 1617-70-5 | [3] |

Table 2: Selected ¹³C NMR Chemical Shifts for this compound

(Data obtained from SpectraBase and may vary slightly depending on the solvent and experimental conditions.)

| Carbon Atom | Chemical Shift (ppm) |

| C-3 | ~218 |

| C-20 | ~150 |

| C-29 | ~109 |

Table 3: Selected ¹H NMR Chemical Shifts for Lupeol (Lup-20(29)-en-3β-ol) - Precursor to this compound

(Data from related compounds provides insight into the signals of the isopropenyl group.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-29a | 4.68 | s | - |

| H-29b | 4.57 | s | - |

| H-3 | 3.21 | dd | 2.0, 6.0 |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not always readily available in a single source. However, by examining procedures for related compounds, a representative methodology can be established.

Synthesis of this compound from Lupeol (Oxidation)

This compound can be readily synthesized from its corresponding alcohol, lupeol (Lup-20(29)-en-3β-ol), through oxidation. Lupeol is a widely available natural product.

Materials:

-

Lupeol

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Acetone (anhydrous)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve lupeol in anhydrous acetone or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of Jones reagent (or other oxidant) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding isopropanol.

-

Filter the mixture to remove chromium salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Isolation of Lupane Triterpenoids from Plant Material

Lupane triterpenoids, including lupeol (the precursor to this compound), are typically isolated from plant sources.

Materials:

-

Dried and powdered plant material (e.g., bark, leaves)

-

Solvents for extraction (e.g., hexane, chloroform, ethanol)

-

Silica gel for column chromatography

-

Solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol)

Procedure:

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., hexane or chloroform) at room temperature for an extended period or perform Soxhlet extraction for exhaustive extraction.

-

Concentration: Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of solvents of increasing polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation and Purification: Combine fractions containing the desired compound (lupeol) and further purify by re-crystallization or repeated chromatography to obtain the pure compound.

Signaling Pathways and Experimental Workflows

Lupane triterpenoids, including derivatives of this compound, have been investigated for their potential biological activities, notably cytotoxic effects against cancer cell lines.[3] One of the mechanisms of cytotoxicity is the induction of apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Lup-20(29)-en-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pentacyclic triterpenoid, Lup-20(29)-en-3-one, also known as lupenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a naturally occurring lupane-type triterpenoid found in various plant species. Its chemical scaffold has attracted significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This guide presents a detailed compilation of its spectroscopic characteristics to facilitate these endeavors.

Chemical Structure

The chemical structure of this compound is characterized by a pentacyclic lupane skeleton with a ketone group at the C-3 position and an isopropenyl group at the C-19 position.

Molecular Formula: C₃₀H₄₈O[1] Molecular Weight: 424.7 g/mol [1][2]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections provide a detailed summary of the available NMR, IR, and Mass Spectrometry data for this compound. For comparative purposes, data for the closely related compound, Lupeol (Lup-20(29)-en-3β-ol), is also included where direct data for the title compound is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The presence of the ketone at C-3 in this compound, as opposed to the hydroxyl group in Lupeol, significantly influences the chemical shifts of nearby protons and carbons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented below is attributed to Hisham, A., et al. (1995).

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.7 |

| 2 | 34.2 |

| 3 | 218.2 |

| 4 | 47.3 |

| 5 | 54.9 |

| 6 | 19.7 |

| 7 | 33.7 |

| 8 | 40.8 |

| 9 | 49.8 |

| 10 | 36.9 |

| 11 | 21.4 |

| 12 | 25.4 |

| 13 | 38.0 |

| 14 | 42.9 |

| 15 | 27.4 |

| 16 | 35.5 |

| 17 | 43.0 |

| 18 | 48.2 |

| 19 | 48.0 |

| 20 | 150.9 |

| 21 | 29.8 |

| 22 | 39.9 |

| 23 | 26.6 |

| 24 | 21.0 |

| 25 | 15.8 |

| 26 | 16.0 |

| 27 | 14.4 |

| 28 | 18.0 |

| 29 | 109.3 |

| 30 | 19.3 |

| Solvent: CDCl₃ |

Reference Data: ¹H NMR of Lupeol (Lup-20(29)-en-3β-ol) [3][4]

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.21 | dd | 11.0, 5.0 |

| H-29a | 4.68 | s | |

| H-29b | 4.57 | s | |

| CH₃ | 1.68 | s | |

| CH₃ | 1.00 | s | |

| CH₃ | 0.97 | s | |

| CH₃ | 0.95 | s | |

| CH₃ | 0.83 | s | |

| CH₃ | 0.79 | s | |

| CH₃ | 0.76 | s | |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching of the ketone at C-3.

As specific IR data for this compound is not available in the provided search results, the data for Lupeol is presented for comparison. The IR spectrum of this compound would be expected to show a strong absorption in the range of 1705-1725 cm⁻¹ (for the C=O group) and lack the broad O-H stretching band seen in Lupeol.

Reference Data: IR of Lupeol (Lup-20(29)-en-3β-ol) [3][4]

| Wavenumber (cm⁻¹) | Assignment |

| 3550, 3400, 3295 | O-H stretch |

| 2920, 2850 | C-H stretch |

| 1640 | C=C stretch |

| 1455, 1380 | C-H bend |

| 1040 | C-O stretch |

| 880 | =C-H bend |

| Sample preparation: KBr pellet |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from multiple databases.

| m/z | Relative Intensity (%) | Possible Fragment |

| 424 | 25 | [M]⁺ |

| 409 | 15 | [M-CH₃]⁺ |

| 381 | 5 | [M-C₃H₇]⁺ |

| 245 | 10 | |

| 218 | 30 | |

| 205 | 100 | |

| 189 | 40 | |

| 135 | 55 | |

| 121 | 60 | |

| 109 | 65 | |

| 95 | 70 | |

| Source: NIST, SpectraBase[1][5] |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the available literature. However, general methodologies for the analysis of triterpenoids are well-established.

References

In Vitro Biological Activity of Lup-20(29)-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of the pentacyclic triterpenoid, Lup-20(29)-en-3-one. The information presented herein is curated for professionals in the fields of molecular biology, pharmacology, and drug discovery to facilitate further research and development of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular pathways.

Anticancer Activity

This compound, a derivative of the widely studied lupeol, has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines. Its anticancer potential is attributed to its ability to induce programmed cell death and inhibit critical cell survival pathways.

Cytotoxicity

The cytotoxic effects of lupane-type triterpenes, including derivatives of this compound, have been evaluated against a panel of human cancer cell lines. A closely related compound, Lup-28-al-20(29)-en-3-one, has shown significant inhibitory effects on the growth of leukemia, melanoma, and neuroblastoma cells.[1][2] While specific IC50 values for this compound are not extensively reported, the available data for related compounds suggest a potent anticancer activity. For instance, other triterpenoids have exhibited IC50 values ranging from the low micromolar to nanomolar concentrations in various cancer cell lines, including melanoma and neuroblastoma.

Table 1: Cytotoxicity of Lupane-Type Triterpenoids in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lup-28-al-20(29)-en-3-one | Leukemia, Melanoma, Neuroblastoma | Hematological, Skin, Neuronal | Not explicitly quantified, but potent inhibition reported | [1] |

| Related Triterpenoid 1 | SK-MEL-5 | Melanoma | 2.02 ± 0.09 | |

| Related Triterpenoid 2 | A375 | Melanoma | 1.85 ± 0.11 | [3] |

| Related Triterpenoid 3 | NB-1643 | Neuroblastoma | 0.26 - 0.89 | [4] |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound and its analogs is the induction of apoptosis. Morphological and biochemical studies on leukemia cells treated with Lup-28-al-20(29)-en-3-one revealed classic signs of apoptosis, including nuclear condensation and DNA fragmentation.[1][2]

Table 2: Quantitative Analysis of Apoptosis Induction

| Compound | Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Method | Reference |

| Lup-28-al-20(29)-en-3-one | Leukemia Cells | Not specified | Qualitatively confirmed | DNA fragmentation assay | [1][2] |

| Related Triterpenoids | Various Cancer Cells | Varies | Dose-dependent increase | Annexin V/PI Staining | [5][6][7] |

Anti-inflammatory Activity

Lupane-type triterpenoids are recognized for their significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Inhibition of Inflammatory Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy. While direct studies on this compound are limited, related triterpenoids have been shown to suppress the activation of the NF-κB pathway. This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation and cancer. Natural products, including triterpenoids, have been shown to modulate MAPK signaling, thereby influencing cell proliferation, differentiation, and apoptosis.[8][9]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation state of the NF-κB pathway.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells to extract total protein or perform cellular fractionation to obtain cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin or Lamin B).

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualizations

Caption: Proposed anticancer signaling pathway of this compound.

Caption: General experimental workflow for in vitro evaluation.

This technical guide consolidates the current understanding of the in vitro biological activities of this compound, providing a foundation for future research. The presented data and protocols are intended to aid in the design and execution of further studies to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemometec.com [chemometec.com]

- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Lup-20(29)-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of the naturally occurring pentacyclic triterpenoid, Lup-20(29)-en-3-one, also known as lupenone. This document outlines the common natural sources, detailed experimental protocols for extraction and purification, and the spectroscopic data essential for its identification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

This compound is a lupane-type triterpenoid found in various plant species. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical industry. This compound, characterized by a ketone group at the C-3 position of the lupane skeleton, has been reported in plants such as Pongamia pinnata var. pinnata and Daphne aurantiaca[1]. Its structural analog, lupeol, has been investigated for various pharmacological properties, and by extension, lupenone is a compound of interest for further biological evaluation. This guide will focus on the technical aspects of its isolation and identification from natural sources.

Natural Sources and Isolation Strategies

This compound has been successfully isolated from various plant materials. A common strategy for its isolation involves solvent extraction of the plant material followed by chromatographic separation.

Table 1: Selected Natural Sources of this compound

| Plant Species | Plant Part | Extraction Solvent | Reference |

| Polypodium vulgare | Rhizomes | Dichloromethane (CH2Cl2) | [2] |

| Tamarindus indica | Leaves | Not Specified | [3] |

| Maytenus acanthophylla | Not Specified | Not Specified | [4][5] |

| Xylosma flexuosa | Not Specified | Not Specified | [4] |

The general workflow for the isolation of this compound from a plant source is depicted in the following diagram.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established procedures.

Extraction from Polypodium vulgare Rhizomes

This protocol is adapted from the methodology described for the isolation of lupane triterpenes from Polypodium vulgare[2].

-

Preparation of Plant Material : Air-dry the rhizomes of Polypodium vulgare and grind them into a coarse powder.

-

Aqueous Alcoholic Extraction : Macerate the powdered rhizomes in an aqueous alcoholic solution (e.g., 80% methanol in water) at room temperature for 24-48 hours.

-

Solvent Partitioning : Concentrate the aqueous alcoholic extract under reduced pressure. Suspend the resulting residue in water and perform successive extractions with n-hexane, dichloromethane (CH2Cl2), and n-butanol.

-

Concentration of Dichloromethane Fraction : Concentrate the CH2Cl2 layer under vacuum to obtain the crude dichloromethane fraction, which is enriched with triterpenoids.

Chromatographic Purification

The crude dichloromethane fraction is subjected to chromatographic techniques to isolate this compound.

-

Flash Chromatography :

-

Stationary Phase : C-18 silica gel.

-

Mobile Phase : A gradient solvent system of methanol and water (e.g., starting from 80:20 MeOH-water to 100% MeOH).

-

Detection : UV detection at 210 nm.

-

-

Fraction Collection and Analysis : Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

-

Isolation of Lupenone : Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available). Repeated purification steps using a similar chromatographic system may be necessary to achieve high purity[2].

Structural Elucidation and Data Presentation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C30H48O | [6][7] |

| Molecular Weight | 424.7 g/mol | [1][6][7] |

| Mass Spectrum (EI) | m/z values available in NIST WebBook | [7] |

| 1H NMR | Characteristic signals for the lupane skeleton and the exomethylene protons at C-29. | [8] |

| 13C NMR | Carbonyl signal around 210-220 ppm for C-3 and other signals consistent with the lupane framework. | [8] |

| IR Spectrum | Absorption band for a carbonyl group (~1700 cm⁻¹). | [8] |

The structural elucidation workflow is outlined in the diagram below.

Potential Biological Activities and Future Directions

While this guide focuses on the isolation of this compound, it is important to note the potential biological activities of lupane-type triterpenes. For instance, a derivative, Lup-28-al-20(29)-en-3-one, has shown inhibitory effects on the cell growth of leukemia[9]. The availability of pure this compound through the described isolation protocols will enable further investigation into its pharmacological properties.

Future research could focus on the semi-synthesis of derivatives from the isolated this compound to explore structure-activity relationships. The development of more efficient and scalable purification methods, such as those employing molecularly imprinted polymers, could also be a valuable area of investigation[10].

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound for researchers and professionals in the field of natural product drug discovery. By following the detailed experimental protocols and utilizing the provided spectroscopic data for characterization, scientists can successfully isolate and identify this promising triterpenoid for further biological and pharmacological evaluation.

References

- 1. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Two triterpenes lupanone and lupeol isolated and identified from Tamarindus indica linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Lup-20(29)-en-3-one and its Derivatives in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-en-3-one, a pentacyclic triterpenoid belonging to the lupane class, and its derivatives are pivotal constituents of numerous medicinal plants utilized in traditional healing practices across the globe. This technical guide provides an in-depth exploration of the ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms of these compounds. Particular emphasis is placed on their anti-inflammatory and anticancer properties, which are substantiated by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction

Lupane-type triterpenoids, characterized by a five-ring carbon skeleton, are a significant class of secondary metabolites in the plant kingdom. Among these, this compound and its structural analogues, most notably lupeol (Lup-20(29)-en-3β-ol) and betulin (Lup-20(29)-ene-3β,28-diol), have garnered considerable scientific attention. These compounds are found in a variety of medicinal plants and have been linked to a wide array of therapeutic effects in traditional medicine systems. This guide will delve into the scientific basis for these traditional uses, focusing on the molecular and cellular mechanisms of action.

Ethnobotanical Significance and Traditional Uses

This compound and its derivatives are present in a range of plants that form the cornerstone of many traditional medical practices. The traditional applications of these plants often provide the first clues to their pharmacological potential.

| Plant Species | Traditional Uses | References |

| Gongronema latifolium (Utazi) | Used in traditional African medicine for the treatment of digestive issues, diabetes, hypertension, and liver ailments.[1][2][3][4][5] | |

| Dacryodes edulis (African Pear) | Traditionally used to treat wounds, skin diseases, fever, diarrhea, and tonsillitis.[6][7][8][9][10] | |

| Adenium obesum (Desert Rose) | Employed in traditional medicine to address skin diseases, septic wounds, venereal diseases, and as an arrow poison.[11][12][13][14][15] |

Pharmacological Activities

The traditional uses of plants containing this compound and its derivatives are increasingly being validated by modern scientific research. The primary areas of investigation have been their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Lupane triterpenoids, particularly lupeol, have demonstrated significant anti-inflammatory effects.

| Compound | Assay | Model | Activity | Reference |

| Lupeol | 5-Lipoxygenase Inhibition | In vitro | IC50: 35 µM | [16] |

| Lupeol Acetate | Carrageenan-induced paw edema | Mice | Inhibition of edema | [17] |

| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Concentration-dependent reduction | [18][19] |

| Fruticesaponin B (a lupane saponin) | Carrageenan-induced paw edema | Mice | Active |

Anticancer Activity

The cytotoxic and pro-apoptotic effects of lupane triterpenoids against various cancer cell lines have been extensively documented.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lup-28-al-20(29)-en-3-one | Leukemia cell lines | Leukemia | Markedly inhibitory | [2][16] |

| Lupeol | MCF-7 | Breast Cancer | 15 | [16] |

| Lup-20(29)-ene-3α,23-diol | HeLa | Cervical Cancer | 28.5 | [16] |

| 3′-[4-({[3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl]oxy}carbonyl)-1H-1,2,3-triazol-1-yl]-3′-deoxythymidine | MCF-7 | Breast Cancer | 4.37 | [20] |

Molecular Mechanisms of Action

The therapeutic effects of this compound and its derivatives are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

A primary mechanism of the anti-inflammatory action of lupeol and related compounds is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .

Lupeol has been shown to inhibit the activation of IKK, which prevents the phosphorylation and subsequent degradation of IκBα.[16][21] This keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[16][21]

Anticancer Signaling Pathways

The anticancer effects of lupeol are multi-faceted, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical target.

Lupeol has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[16] By doing so, it downregulates downstream effectors like mTOR, leading to decreased cell proliferation and survival, and promoting apoptosis.[16]

Experimental Protocols

This section provides standardized methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives.

Isolation and Purification of Lupane Triterpenoids

Protocol:

-

Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

Column Chromatography: The active fraction (often the chloroform fraction) is subjected to column chromatography on silica gel.

-

Elution and Fraction Collection: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected.

-

TLC Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing the desired compound are combined and may be subjected to further purification steps like recrystallization or preparative HPLC to obtain the pure compound.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Principle: The Griess assay is used to measure the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Conclusion and Future Directions

This compound and its derivatives, with their rich history in traditional medicine, represent a promising source for the development of novel anti-inflammatory and anticancer agents. The extensive research into lupeol has elucidated several key molecular targets and signaling pathways, providing a solid foundation for further investigation. While the specific activities and mechanisms of this compound itself are less well-characterized, its structural similarity to lupeol suggests a comparable pharmacological profile.

Future research should focus on:

-

In-depth pharmacological profiling of this compound: To delineate its specific mechanisms of action and therapeutic potential.

-

Lead optimization: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Preclinical and clinical studies: To translate the promising in vitro and in vivo findings into tangible therapeutic applications.

The continued exploration of these natural compounds holds significant promise for addressing the growing global burden of inflammatory diseases and cancer.

References

- 1. isca.me [isca.me]

- 2. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ISOLATION AND CHARACTERIZATION OF A NOVEL LUPANE-TYPE TRITERPENOID FROM THE LEAVES OF Piliostigma thonningii | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. umtm.cz [umtm.cz]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]

- 15. CAS 1617-68-1: Lup-20(29)-en-3-ol, acetate, (3β)- [cymitquimica.com]

- 16. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]

- 17. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

The Pharmacological Potential of Lupane-Type Triterpenes: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupane-type triterpenes, a class of pentacyclic triterpenoids ubiquitously found in the plant kingdom, have emerged as a promising source of novel therapeutic agents. These natural products, including well-studied compounds like betulin, betulinic acid, and lupeol, exhibit a remarkable spectrum of pharmacological activities. Their potential applications span oncology, inflammatory diseases, and virology, driven by their ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the pharmacological potential of lupane-type triterpenes, with a focus on their anticancer, anti-inflammatory, and antiviral properties. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Potential

Lupane-type triterpenes have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, inhibition of tumor growth, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various lupane-type triterpenes and their derivatives against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potency.

Table 1: Anticancer Activity of Betulin and its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Betulin | A549 (Lung) | 3.8 - 33.4 | |

| Betulin | NCI-H460 (Lung) | 63.5 | |

| Betulin | HeLa (Cervical) | 6.67 - 74.1 | |

| Betulin | MCF-7 (Breast) | 8.32 | |

| Betulin | HepG2 (Liver) | 22.8 | |

| Betulin | SK-HEP-1 (Liver) | 132.1 | |

| Betulin Derivatives (Semicarbazone) | HCT-116 (Colon) | 11.36 | |

| Betulin Derivatives (Thiosemicarbazone) | HepG2 (Liver) | 6.87 |

Table 2: Anticancer Activity of Betulinic Acid and its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Betulinic Acid | A549 (Lung) | 8.92 µg/mL | |

| Betulinic Acid | H1650 (Lung) | 7.25 µg/mL | |

| Betulinic Acid | 257P (Gastric) | 2.01-6.16 | |

| Betulinic Acid | A375 (Melanoma) | 36 - 154 | |

| Betulinic Acid | MCF-7 (Breast) | 25 - 112 | |

| Betulinic Acid | SH-SY5Y (Neuroblastoma) | - | |

| Betulinic Acid | A431 (Epidermoid Carcinoma) | >353 | |

| Betulinic Acid Derivatives (Ionic) | A375 (Melanoma) | 36 | |

| Betulinic Acid Derivatives (Ionic) | MCF-7 (Breast) | 25 | |

| Betulonic Acid | MGC803 (Gastric) | - | |

| Betulonic Acid | Bcap-37 (Breast) | - | |

| Betulonic Acid | MCF-7 (Breast) | - | |

| Betulonic Acid | PC3 (Prostate) | - |

Table 3: Anticancer Activity of Lupeol and its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Lupeol | CEM (T-lymphoblastic leukemia) | 50 | |

| Lupeol | MCF-7 (Breast) | 50 | |

| Lupeol | A-549 (Lung) | 50 | |

| Lupeol | RPMI 8226 (Multiple myeloma) | 50 | |

| Lupeol | HeLa (Cervical) | 37 | |

| Lupeol | G361 (Malignant melanoma) | 50 | |

| Lupeol | MCF-7 (Breast) | 80 | |

| Lupeol | MCF-7 (Breast) | 42.55 | |

| Lupeol | MDA-MB-231 (Breast) | 62.24 | |

| Lupenone | HeLa (Cervical) | 7.6 | |

| Lupenone | KB (Oral) | 7.2 | |

| Lupenone | MCF-7 (Breast) | 9.1 | |

| Lupenone | A-549 (Lung) | 7.1 |

Anti-inflammatory Potential

Lupane-type triterpenes exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations of lupane-type triterpenes on various inflammatory markers.

Table 4: Anti-inflammatory Activity of Lupane-Type Triterpenes

| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |

| Lupeol | Lipoxygenase Inhibition | Soybean lipoxygenase-1 | 35 µM | |

| Lupeol | PTP1B Inhibition | 5.6 µM | ||

| Lupeol Acetate | MPO Release | Human neutrophils | 25-50 µg/ml | |

| Betulinic Acid | COX-1 Inhibition | - | ||

| Betulinic Acid | COX-2 Inhibition | - | ||

| Betulinic Acid Acetate | Iron Chelation | 0.88 mg/mL |

Antiviral Potential

Several lupane-type triterpenes and their derivatives have demonstrated promising activity against a range of viruses by interfering with viral entry and replication.

Quantitative Antiviral Activity

The following table presents the effective concentrations (EC50) or inhibitory concentrations (IC50) of lupane-type triterpenes against various viruses.

Table 5: Antiviral Activity of Lupane-Type Triterpenes and Derivatives

| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Betulin | HIV-1 | H9 lymphocytes | 23 | |

| Betulinic Acid | HIV-1 | H9 lymphocytes | - | |

| Betulinic Acid | Herpes Simplex Virus I (HSV-1) | 0.9 | ||

| Betulinic Acid | Echovirus 6 | 73.32 | ||

| Betulinic Acid | Influenza A (H7N1) | 5.7 | ||

| Betulinic Acid Ionic Derivative | Herpes Simplex Virus 2 (HSV-2) | 0.6 - 7.2 | ||